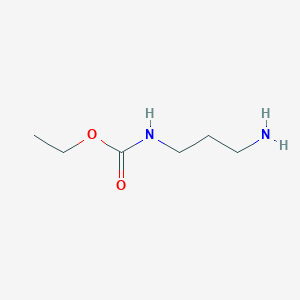

3-Ethoxycarbonylaminopropylamine

Description

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

ethyl N-(3-aminopropyl)carbamate |

InChI |

InChI=1S/C6H14N2O2/c1-2-10-6(9)8-5-3-4-7/h2-5,7H2,1H3,(H,8,9) |

InChI Key |

QJBVYGPDCGQEQB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCCCN |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-Ethoxycarbonylaminopropylamine is in medicinal chemistry, where it serves as a precursor for the synthesis of pharmacologically active compounds. Its structural features allow it to interact with biological targets, leading to potential therapeutic effects.

Case Studies:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this precursor have shown effectiveness against several bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) in the low milligram range .

- Anthelmintic Properties : In studies involving anthelmintic activity, derivatives of this compound demonstrated efficacy against parasitic worms such as Pheretima posthuma and Ascaridia galli, outperforming standard treatments like albendazole .

Organic Synthesis

This compound is also utilized in organic synthesis as a versatile intermediate. Its ability to participate in various reactions makes it valuable for creating complex organic molecules.

Synthesis Techniques:

- Rearrangement Reactions : The compound can undergo rearrangement reactions to form guanidyl-functionalized derivatives, which are useful in synthesizing new classes of compounds with potential biological activity .

- Catalytic Processes : The preparation of this compound often involves catalytic methods that enhance yield and selectivity, contributing to more sustainable synthetic practices .

Materials Science

In materials science, this compound is explored for its potential applications in developing novel materials, particularly in the fields of coatings and polymers.

Applications:

- Corrosion Inhibitors : The compound has been identified as a promising candidate for use as a corrosion inhibitor in various industrial applications due to its ability to form protective layers on metal surfaces .

- Emulsifiers : Its surfactant properties make it suitable for use as an emulsifier in formulations requiring stable mixtures of immiscible liquids .

Data Tables

The following tables summarize relevant data regarding the biological activity and synthesis methods associated with this compound.

| Biological Activity | Tested Organisms | MIC (mg/ml) |

|---|---|---|

| Antimicrobial | E. coli | 0.08 |

| S. aureus | 0.07 | |

| Anthelmintic | Pheretima posthuma | Effective |

| Ascaridia galli | Effective |

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares 3-Ethoxycarbonylaminopropylamine with structurally related amines, based on available evidence:

Reactivity and Functional Group Influence

- Ethoxycarbonyl Group: The ethoxycarbonyl moiety in this compound enhances electrophilicity, facilitating nucleophilic acyl substitution reactions. This contrasts with simpler amines like 3-Ethoxypropylamine, which lack carbonyl functionality and exhibit basic amine reactivity (e.g., protonation, alkylation) .

- Carbodiimide Derivatives: Compounds like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC·HCl) share the aminopropyl backbone but incorporate a carbodiimide group (-N=C=N-), enabling activation of carboxylic acids for amide bond formation. This highlights the critical role of functional groups in directing reactivity .

Preparation Methods

Step 1: Preparation of 3-Ethoxypropionitrile

The first step involves the reaction of ethanol and acrylonitrile in the presence of a strong base catalyst (e.g., sodium ethoxide or sodium methoxide) to form 3-ethoxypropionitrile. Key parameters include:

-

Molar ratio : Ethanol to acrylonitrile (1.0–1.5:1).

-

Temperature : 30–60°C (optimized to minimize side reactions).

-

Catalyst loading : 0.2–2% of total reaction mass.

Under these conditions, the reaction achieves >97% selectivity for 3-ethoxypropionitrile, with residual ethanol and acrylonitrile concentrations below 2.5%.

Reaction Mechanism

The base catalyst deprotonates ethanol, generating an ethoxide ion that undergoes nucleophilic addition to acrylonitrile. This forms an intermediate alkoxide, which abstracts a proton to yield 3-ethoxypropionitrile:

Step 2: Hydrogenation of 3-Ethoxypropionitrile

The nitrile intermediate is hydrogenated to 3-ethoxypropylamine using a modified Raney nickel or cobalt catalyst. Critical factors include:

-

Catalyst modification : Treatment with alkaline substances (e.g., KOH, disodium hydrogen phosphate) enhances hydrogen adsorption and reduces deamination byproducts.

-

Hydrogenation conditions :

-

Temperature: 70–150°C

-

Pressure: 3.0–6.0 MPa

-

Inhibitors: Ammonia or liquid ammonia (1–5 wt% of catalyst) to suppress secondary reactions.

-

This step achieves 90–95% selectivity for 3-ethoxypropylamine, with final product purity >99.5% after vacuum distillation.

Example Protocol from Patent CN109369423B

| Parameter | Value |

|---|---|

| Catalyst B | Raney nickel + 0.5% KOH |

| Hydrogenation pressure | 3.6 MPa |

| Temperature | 85°C |

| Yield | 92% |

| Purity | 99.7% |

The introduction of the ethoxycarbonyl group to 3-ethoxypropylamine is typically achieved via reaction with ethyl chloroformate (ClCOOEt), a standard carbamation method in organic synthesis.

Reaction Conditions and Optimization

-

Reagents :

-

3-Ethoxypropylamine

-

Ethyl chloroformate (1.1–1.5 equivalents)

-

Base: Triethylamine or pyridine (to neutralize HCl).

-

-

Solvent : Dichloromethane, THF, or toluene.

-

Temperature : 0–25°C (to control exothermicity).

The reaction proceeds as follows:

Yield and Selectivity

-

Typical yield : 80–90% under optimized conditions.

-

Byproducts : Diethyl carbonate (from excess ethyl chloroformate) or urea derivatives (if amine is present in excess).

Alternative Synthetic Routes

One-Pot Nitrile Hydrolysis and Carbamation

A hypothetical one-pot method could involve:

-

Hydrolysis of 3-ethoxypropionitrile to 3-ethoxypropionamide.

-

Hofmann rearrangement of the amide to generate the amine.

-

In situ carbamation with ethyl chloroformate.

However, this route is less practical due to competing hydrolysis and side reactions.

Enzymatic Carbamation

Emerging research suggests that lipases or esterases could catalyze carbamate formation under mild conditions, though this approach remains experimental.

Industrial-Scale Considerations

The patented method for 3-ethoxypropylamine is scalable, with demonstrated yields >90% in pilot plants. Key advantages include:

-

Catalyst recyclability : Both catalysts A (base) and B (Raney metals) can be reused for multiple batches.

-

Waste minimization : Ethanol and inhibitors (e.g., liquid ammonia) are recovered and recycled.

For carbamation, continuous-flow reactors could enhance efficiency by improving heat transfer and reducing reaction time.

Q & A

Q. What are the standard laboratory protocols for synthesizing 3-Ethoxycarbonylaminopropylamine?

Methodological Answer: A common approach involves the reaction of 3-aminopropylamine with ethyl chloroformate under controlled conditions. Key steps include:

- Reagent Preparation: Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Temperature Control: Maintain the reaction at 0–5°C to avoid side reactions.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization for isolation .

- Validation: Confirm purity via melting point analysis and thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to verify the ethoxycarbonyl group (e.g., carbonyl carbon at ~155 ppm) and amine protons (broad singlet at ~1.5 ppm).

- IR Spectroscopy: Identify the carbonyl stretch (C=O) near 1680–1720 cm and N-H stretches (3300–3500 cm).

- Mass Spectrometry: Confirm molecular weight via ESI-MS or GC-MS, observing the molecular ion peak at m/z corresponding to CHNO .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors.

- Waste Management: Segregate chemical waste in labeled containers and coordinate with certified disposal services .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

Methodological Answer:

- Quantum Chemical Analysis: Use DFT (Density Functional Theory) with B3LYP/6-311++G(d,p) basis sets to calculate molecular orbitals, electrostatic potential maps, and bond dissociation energies.

- Software Tools: Gaussian or ORCA for simulations; compare results with experimental UV-Vis or X-ray crystallography data to validate accuracy .

Q. How should researchers resolve contradictions between spectroscopic and computational data?

Methodological Answer:

- Cross-Validation: Replicate experimental conditions (e.g., solvent polarity, temperature) in simulations to align theoretical and empirical results.

- Error Analysis: Quantify instrumental limitations (e.g., NMR sensitivity) and computational approximations (e.g., basis set incompleteness).

- Alternative Techniques: Use X-ray diffraction for definitive structural confirmation if discrepancies persist .

Q. What experimental design principles apply to studying the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Control Variables: Fix temperature, solvent polarity, and reactant stoichiometry while varying nucleophile strength (e.g., primary vs. tertiary amines).

- Kinetic Studies: Monitor reaction progress via HPLC or H NMR at timed intervals.

- Statistical Analysis: Apply Arrhenius equations or Eyring plots to derive activation parameters (ΔG‡, ΔH‡) .

Q. How can researchers optimize the stability of this compound in aqueous environments?

Methodological Answer:

- pH Control: Conduct stability assays at pH 4–6 (buffered solutions) to minimize hydrolysis of the ethoxycarbonyl group.

- Accelerated Degradation Studies: Use elevated temperatures (40–60°C) to model shelf life, with LC-MS to identify degradation products.

- Additive Screening: Test stabilizers like antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.